Naphthalene-1,3,6-trisulfonic acid
Overview
Description
Naphthalene-1,3,6-trisulfonic acid (NTS) is a trisulfonic acid derivative of naphthalene, a widely studied aromatic hydrocarbon. NTS is a versatile compound used in a wide range of applications, from industrial to biomedical. NTS is widely used in chemical synthesis, as a catalyst in organic reactions, and as an antioxidant in food and pharmaceutical products. In addition, NTS has been investigated for its potential use in the treatment of various diseases, such as cancer and diabetes. The purpose of
Scientific Research Applications
1. Environmental Applications
Naphthalene-1,3,6-trisulfonic acid (NTA) shows potential in environmental applications, particularly in water treatment processes. A study by Rivera-Utrilla et al. (2002) investigated the degradation of naphthalenesulfonic acids, including NTA, by oxidation with ozone. They found that the presence of multiple sulfonic groups in NTA resulted in a lower reaction rate to ozone, suggesting specific behaviors in water treatment processes.
2. Geothermal Reservoir Tracing
NTA has been tested as a tracer in geothermal reservoirs. Rose et al. (2001) here demonstrated that polyaromatic sulfonates like NTA are suitable for use in high-temperature reservoirs. This application is significant for the geothermal industry, aiding in the monitoring and management of geothermal resources.
3. Material Science
In material science, NTA shows promise in surface coating technologies. Kim et al. (2022) here found that naphthalene trisulfonate, combined with hafnium(IV) ions, forms versatile surface coatings on various substrates. These coatings are beneficial for nonbiofouling applications, highlighting the chemical's utility in advanced material coatings.
4. Electrochemical Research
Konarev (2021) here explored the electrochemical behavior of naphthalene 1-nitro-6-sulfonic acid, a related compound, offering insights into the electrochemical properties of naphthalene sulfonic acids. This research is relevant for understanding the electrochemical applications of NTA.
5. Nanotechnology
In nanotechnology, NTA finds application in the fabrication of micro-patterns on fused silica plates. Ding et al. (2003) here demonstrated the use of NTA in laser-induced backside wet etching, a technique vital for creating precise micropatterns in various technological applications.
Mechanism of Action
Target of Action
Naphthalene-1,3,6-trisulfonic acid is a derivative of sulfonic acid . Sulfonic acids are known to interact with a variety of biological targets, including proteins and enzymes, due to their strong acidity and ability to form hydrogen bonds .
Mode of Action
As a sulfonic acid derivative, it likely interacts with its targets through hydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
Sulfonic acids and their derivatives are known to participate in a variety of biochemical reactions, including those involving enzymes and proteins .
Pharmacokinetics
As a sulfonic acid derivative, it is likely to be highly soluble in water, which could influence its bioavailability .
Result of Action
This compound is used as a stabilizer for diazo dyes . It can stabilize diazo compounds, reduce the decomposition of diazo solutions, and disperse the tar-like products formed after the decomposition of diazo salts, preventing contamination of fabrics or rollers and facilitating continuous operation over a long period of time .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of the environment . Furthermore, its efficacy as a stabilizer for diazo dyes can be influenced by the concentration of the diazo compounds and the presence of other substances in the solution .
Biochemical Analysis
Biochemical Properties
Naphthalene-1,3,6-trisulfonic acid plays a significant role in biochemical reactions, particularly as an anionic chromophore in capillary electrophoresis . It interacts with various enzymes, proteins, and other biomolecules through its sulfonic acid groups, which can form strong ionic bonds with positively charged amino acid residues. This interaction can influence the activity and stability of enzymes and proteins. For example, this compound can act as an anionic dopant for the polymerization of pyrrole, affecting the polymerization process and the properties of the resulting polymer .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s anionic nature allows it to interact with positively charged regions of cell membranes and proteins, potentially altering their function. For instance, this compound can increase the hardness and decrease residual stress in electrodeposited nickel layers, which may have implications for cellular processes involving metal ions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form ionic bonds with biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. The sulfonic acid groups of this compound can interact with the active sites of enzymes, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of strong acids or bases. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, including disruption of cellular processes and potential toxicity to organs. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of these pathways, influencing metabolic flux and metabolite levels. The sulfonic acid groups of this compound can participate in redox reactions and other biochemical processes, affecting the overall metabolic activity of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can be transported across cell membranes through specific transporters or by passive diffusion. Once inside the cell, this compound can interact with binding proteins and other cellular components, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type and blood flow .
Subcellular Localization
This compound can localize to specific subcellular compartments, influencing its activity and function. This compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
naphthalene-1,3,6-trisulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O9S3/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBSAMLXSQCSOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058945 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-66-8, 19437-42-4 | |
Record name | 1,3,6-Naphthalenetrisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naphthalene-1,3,6-trisulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,6-Naphthalenetrisulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9058945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,3,6-trisulphonic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Naphthalene-1,3,6-trisulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAPHTHALENE-1,3,6-TRISULPHONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66WF59G54Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the number of sulfonic groups in naphthalene derivatives affect their reactivity with ozone?
A1: Research indicates that an increase in sulfonic groups in the aromatic ring of naphthalene derivatives leads to decreased reactivity with ozone. This trend was observed in a study comparing naphthalene-1-sulfonic acid, naphthalene-1,5-disulfonic acid, and naphthalene-1,3,6-trisulfonic acid. [] The latter exhibited the lowest reaction rate. This observation suggests a possible correlation between electron density in the aromatic ring and ozone reactivity, influenced by the presence of sulfonic groups. []
Q2: Can this compound be used to study biological membranes?
A2: Yes, this compound disodium salt, due to its fluorescent properties, has been utilized as a probe to study membrane permeability and fusion in biological systems. For instance, it was used to assess leakage from large unilamellar vesicles composed of phosphatidylcholines, helping to differentiate between lipid mixing and complete fusion events. [] Additionally, it was employed in studies on the voltage-dependent anion-selective channel protein from wheat mitochondria, confirming the protein's permeability to anions. []
Q3: What makes this compound suitable for laser-induced etching of fused silica?
A3: Aqueous solutions of this compound trisodium salt have shown promising results in laser-induced backside wet etching of fused silica plates. [] When irradiated with a KrF excimer laser at 248 nm, this medium facilitates precise etching, enabling the fabrication of well-defined micropatterns at a 1 μm scale. [] The etched patterns, notably free of debris and microcracks, highlight the material's suitability for high-quality microfabrication applications. []
Q4: How does this compound behave in aqueous gel permeation chromatography (GPC)?
A4: Studies using aqueous GPC have investigated the Donnan salt exclusion effect of electrolytes and polyelectrolytes, including this compound trisodium salt. [] Experiments revealed that the Donnan salt exclusion parameter (Γ¯) for this compound aligns with the theoretical value of 1/2 for an ideal case. [] This finding confirms the accuracy of GPC in determining colligative properties of electrolytes and polyelectrolytes like this compound.
Q5: What are the degradation products of this compound during ozonation?
A5: Oxidation of this compound with ozone results in the formation of highly oxidized organic acids and sulfate ions. [] This breakdown suggests the cleavage of the aromatic ring and the subsequent oxidation of sulfur to its highest oxidation state. Understanding these degradation pathways is crucial for evaluating the environmental fate and potential risks associated with the use of this compound.
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